molecular formula C26H22F3N3O4 B14946375 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide

3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide

Cat. No.: B14946375
M. Wt: 497.5 g/mol
InChI Key: WYLRLBSGMORORD-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a trimethoxyphenyl group, a phenyl group substituted with a trifluoromethyl group, and a pyrazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent coupling with the benzamide moiety. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The pyrazole intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide: Similar structure but with a different substitution pattern on the phenyl ring.

    3,4,5-trimethoxy-N-(4-methylphenyl)benzamide: Lacks the pyrazole ring and trifluoromethyl group.

    3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: Contains an additional methoxy group on the phenyl ring.

Uniqueness

The unique combination of the trimethoxyphenyl group, the pyrazole ring, and the trifluoromethyl-substituted phenyl group in 3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22F3N3O4

Molecular Weight

497.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[2-phenyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C26H22F3N3O4/c1-34-21-13-17(14-22(35-2)24(21)36-3)25(33)30-18-11-9-16(10-12-18)20-15-23(26(27,28)29)31-32(20)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,30,33)

InChI Key

WYLRLBSGMORORD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CC(=NN3C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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